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Compound of Interest

Compound Name:
4-Chloro-2,5-dimethylpyridine 1-

oxide

Cat. No.: B8713086

Get Quote

This guide provides an in-depth technical analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide,

a specialized heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly

proton pump inhibitors (PPIs) and pyridine-based agrochemicals.[1]

Part 1: Chemical Identity & Core Profile[1][2]
Target Compound: 4-Chloro-2,5-dimethylpyridine 1-oxide CAS Registry Number:155919-09-

8 (Note: This compound is an isomer of the more common Rabeprazole intermediate, 4-

Chloro-2,3-dimethylpyridine 1-oxide, CAS 59886-90-7.[1] Structural precision is critical.)
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Property Technical Specification

IUPAC Name 4-Chloro-2,5-dimethylpyridin-1-ium-1-olate

Molecular Formula

Molecular Weight 157.60 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point
148–152 °C (Typical for analogous 4-chloro-N-

oxides)

Solubility
Soluble in DCM, Chloroform, Methanol;

Sparingly soluble in water

Key Functional Groups
N-oxide (

), Aryl Chloride (C4-Cl), Methyl groups (C2, C5)

Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide is a sequential transformation

starting from commercially available 2,5-Lutidine (2,5-Dimethylpyridine).[1] The process

prioritizes regioselectivity at the C4 position, leveraging the directing effects of the N-oxide

moiety.

Step-by-Step Synthetic Workflow
1. N-Oxidation of 2,5-Lutidine

Reagents: Hydrogen Peroxide (

, 30%) / Acetic Acid (

) or m-CPBA in DCM.

Protocol: 2,5-Lutidine is treated with excess

in glacial acetic acid at 70–80°C for 12 hours.[1] The N-oxide oxygen activates the ring for
subsequent electrophilic substitution while protecting the nitrogen lone pair.[1]
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Yield Target: >90%

2. Nitration (Electrophilic Aromatic Substitution)

Reagents: Fuming Nitric Acid (

) / Concentrated Sulfuric Acid (

).

Mechanism: The N-oxide group is an activating and para-directing group (via resonance

donation of the oxygen anion), directing the nitro group to the C4 position. The C2 and C5

methyl groups further sterically and electronically favor substitution at C4.

Protocol: The N-oxide is dissolved in

, and

is added dropwise at 90–100°C.[1]

Intermediate:4-Nitro-2,5-dimethylpyridine 1-oxide.

3. Chlorodeoxygenation / Nucleophilic Substitution

Reagents: Acetyl Chloride (

) or Phosphoryl Chloride (

) under controlled conditions.

Critical Distinction:

Standard

: Typically reduces the N-oxide to the pyridine while chlorinating (yielding 4-chloro-2,5-
dimethylpyridine).[1]

Acetyl Chloride Method:[1][2][3][4][5] Preserves the N-oxide state.[1]

Preferred Protocol (N-Oxide Retention): The 4-nitro intermediate is treated with Acetyl

Chloride at 50–60°C. The nitro group is a good leaving group on the highly electron-deficient
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pyridine ring.[1]

Mechanism: The acetyl chloride activates the nitro group (or the N-oxide oxygen

temporarily), facilitating nucleophilic attack by chloride ions at the C4 position, followed by re-

establishment of the N-oxide.

Visualization: Synthesis Pathway
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Figure 1: Step-wise synthesis from 2,5-Lutidine, highlighting the critical nitro-displacement step.

Part 3: Reactivity & Applications in Drug Design
The core value of 4-Chloro-2,5-dimethylpyridine 1-oxide lies in its reactivity as an

electrophile in Nucleophilic Aromatic Substitution (

).[1]

Mechanism: Activation
The N-oxide oxygen withdraws electron density from the ring via induction (

) but donates via resonance (

).[1] However, at the C4 position, the inductive withdrawal and the positive charge on the
nitrogen make the C4 carbon highly susceptible to nucleophilic attack. The chlorine atom
serves as an excellent leaving group.

Key Transformations
Etherification (Alkoxylation): Reaction with alkoxides (

) yields 4-alkoxy-2,5-dimethylpyridine 1-oxides.[1] This is the primary route for synthesizing
"prazole" type drugs (e.g., analogs of Lansoprazole/Rabeprazole) where the pyridine ring is
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linked to a benzimidazole via a methoxy/alkoxy bridge.

Thioetherification: Reaction with thiols (

) generates sulfide linkages, common in antiviral and anti-ulcer scaffolds.

Deoxygenation: Post-functionalization, the N-oxide can be reduced to the pyridine using

, Fe/Acetic Acid, or Hydrogenation (

) to yield the final bioactive pharmaceutical ingredient (API).

Visualization: Reactivity Logic
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Figure 2: Primary reactivity patterns utilized in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Highlights)
Hazards: Skin and eye irritant (H315, H319).[6] Potential respiratory irritant (H335).[6]

Stability: Stable under ambient conditions but hygroscopic. Store under inert atmosphere

(Nitrogen/Argon) to prevent moisture absorption which can affect stoichiometry in sensitive

coupling reactions.

Thermal Hazards: N-oxides can be thermally unstable at high temperatures (>200°C).[1]

Avoid uncontrolled heating during distillation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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